molecular formula C13H13N3S B1479889 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile CAS No. 2098008-75-2

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile

Cat. No.: B1479889
CAS No.: 2098008-75-2
M. Wt: 243.33 g/mol
InChI Key: GZZURZLCKFXPAM-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is a complex organic compound that features a thiophene ring fused with a tetrahydroindazole moiety and an acetonitrile group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, indazole-containing compounds have been shown to inhibit certain kinases, which are crucial for cell signaling and regulation . The specific interactions of this compound with these biomolecules can lead to various biochemical outcomes, including enzyme inhibition or activation, changes in protein conformation, and modulation of signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the context of its application. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Similarly, indazole derivatives can modulate the activity of various kinases, affecting cell proliferation and survival . The combined effects of these two functional groups in this compound may result in significant alterations in cellular function, including changes in metabolic flux, gene expression profiles, and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the indazole moiety can form hydrogen bonds and other non-covalent interactions with enzyme active sites . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound may influence gene expression by modulating transcription factors or signaling pathways that regulate gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing long-term changes in cellular function. In vitro and in vivo studies have demonstrated that the effects of this compound can vary over time, with initial acute effects followed by more subtle, chronic changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the thiophene ring, leading to the formation of hydroxylated metabolites . Additionally, the indazole moiety can undergo N-dealkylation and other metabolic transformations . The resulting metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug-drug interactions of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with hydrazine to form the indazole ring, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share the thiophene ring structure.

    Indazole derivatives: Compounds such as 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide are structurally related.

Uniqueness

2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is unique due to the combination of the thiophene and indazole rings with an acetonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or indazole derivatives.

Properties

IUPAC Name

2-(3-thiophen-2-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZURZLCKFXPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC#N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
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2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
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2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
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2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Reactant of Route 5
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2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Reactant of Route 6
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile

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